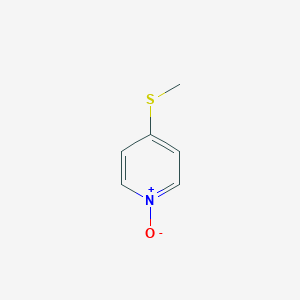

4-Methylsulfanyl-1-oxidopyridin-1-ium

Description

Structure

3D Structure

Properties

CAS No. |

129598-77-2 |

|---|---|

Molecular Formula |

C6H7NOS |

Molecular Weight |

141.19 g/mol |

IUPAC Name |

4-methylsulfanyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C6H7NOS/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3 |

InChI Key |

UWTXRFVTMUORLH-UHFFFAOYSA-N |

SMILES |

CSC1=CC=[N+](C=C1)[O-] |

Canonical SMILES |

CSC1=CC=[N+](C=C1)[O-] |

Synonyms |

Pyridine, 4-(methylthio)-, 1-oxide (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methylsulfanyl 1 Oxidopyridin 1 Ium

Established Synthetic Routes to the 4-Methylsulfanyl-1-oxidopyridin-1-ium Core

The synthesis of this compound can be approached through two primary strategies: the N-oxidation of a pre-functionalized pyridine (B92270) or the introduction of the sulfur-containing group onto a pre-existing pyridine N-oxide ring.

N-Oxidation Strategies from Precursor Pyridine Derivatives

The most direct route to this compound involves the N-oxidation of the commercially available precursor, 4-(methylthio)pyridine. This transformation is a common method for preparing pyridine N-oxides. wikipedia.org A variety of oxidizing agents can be employed for this purpose, with peroxy acids being particularly effective. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the oxidation of pyridines. researchgate.net The reaction is typically carried out in a suitable solvent, such as a chlorinated hydrocarbon, and proceeds under mild conditions.

Another common and efficient method involves the use of hydrogen peroxide in acetic acid. bhu.ac.inarkat-usa.org This mixture generates peracetic acid in situ, which then acts as the oxidizing agent. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired N-oxide. chemicalbook.com Other oxidizing systems, including Caro's acid (peroxomonosulfuric acid) and methyltrioxorhenium (MTO) with hydrogen peroxide, have also been reported for the N-oxidation of substituted pyridines and could potentially be applied to the synthesis of this compound. umich.edu

A summary of common N-oxidation reagents is provided in the table below.

| Oxidizing Agent | Typical Conditions | Reference |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent, mild temperature | researchgate.net |

| Hydrogen peroxide/Acetic acid | Reflux | bhu.ac.inchemicalbook.com |

| Caro's acid (H₂SO₅) | Wide pH range | umich.edu |

| Methyltrioxorhenium (MTO)/H₂O₂ | Catalytic MTO | umich.edu |

Introduction of the Sulfur-Containing Moiety via Substitution or Functionalization

An alternative synthetic approach involves the introduction of the methylsulfanyl group onto a pre-formed pyridine N-oxide ring. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions. For this to be a viable route, a suitable leaving group must be present at the 4-position of the pyridine N-oxide. A prime candidate for such a reaction is 4-nitropyridine-N-oxide. The nitro group at the 4-position is highly activating for nucleophilic attack and can be readily displaced by a variety of nucleophiles. quimicaorganica.org

The reaction would involve treating 4-nitropyridine-N-oxide with a source of the methylthiolate anion (CH₃S⁻), such as sodium thiomethoxide. The strong electron-withdrawing nature of the nitro group facilitates the attack of the nucleophile at the 4-position, leading to the formation of this compound. Following the substitution, the resulting product can be purified from the reaction mixture. This method offers a versatile entry point to 4-substituted pyridine N-oxides. quimicaorganica.org

Mechanistic Studies of Key Synthetic Steps

The mechanism of N-oxidation of pyridines with peroxy acids is well-established. It involves a concerted reaction where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic oxygen of the peroxy acid. Simultaneously, the peroxy acid's O-O bond cleaves, and the proton is transferred to the carbonyl oxygen of the peroxy acid, resulting in the formation of the pyridine N-oxide and the corresponding carboxylic acid as a byproduct. The transition state is often described as a "butterfly" conformation.

In the case of introducing the sulfur moiety via nucleophilic aromatic substitution on 4-nitropyridine-N-oxide, the mechanism proceeds through a Meisenheimer intermediate. The nucleophilic methylthiolate anion attacks the electron-deficient C4 carbon of the pyridine N-oxide ring, which is activated by the strong electron-withdrawing nitro group. This addition step forms a resonance-stabilized anionic intermediate, the Meisenheimer complex, where the negative charge is delocalized over the ring and the nitro group. In the subsequent step, the leaving group, the nitrite (B80452) anion, is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

Derivatization and Structural Modification of this compound

The presence of both the N-oxide functionality and the methylsulfanyl group on the pyridine ring makes this compound a versatile platform for further chemical modifications.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The N-oxide group in pyridine N-oxides is known to activate the pyridine ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the 2- and 4-positions. bhu.ac.inscripps.edu However, in this compound, the 4-position is already substituted. The directing effect of the N-oxide and the methylsulfanyl group would therefore influence substitution at the remaining positions. The N-oxide group, being a strong activating group, would favor substitution at the 2- and 6-positions. The methylsulfanyl group is an ortho-, para-director, but since the para-position is occupied by the N-oxide, it would also direct incoming electrophiles to the 2- and 6-positions.

Therefore, electrophilic substitution reactions, such as nitration or halogenation, on this compound are expected to occur at the C2 and C6 positions. For example, nitration using a mixture of nitric acid and sulfuric acid would likely yield a mixture of 2-nitro-4-methylsulfanyl-1-oxidopyridin-1-ium and 2,6-dinitro-4-methylsulfanyl-1-oxidopyridin-1-ium, depending on the reaction conditions.

Nucleophilic Attack and Subsequent Rearrangements

Pyridine N-oxides are susceptible to nucleophilic attack, particularly after activation of the N-oxide oxygen by an electrophile. This reactivity can be exploited for the introduction of various functional groups. For instance, treatment with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can lead to chlorination at the 2- and 4-positions. wikipedia.org In the case of this compound, reaction with such reagents could potentially lead to substitution at the 2-position.

Furthermore, the sulfur atom in the methylsulfanyl group can also be a site for chemical modification. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone would significantly alter the electronic properties of the molecule, making the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack.

Transformations Involving the N-Oxide Functionality

The N-oxide moiety in this compound is a key functional group that significantly influences the molecule's reactivity and provides a handle for numerous chemical transformations. The formally negatively charged oxygen atom increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, while also serving as a nucleophilic center itself. thieme-connect.descripps.edu

Deoxygenation: A fundamental reaction of pyridine N-oxides is the removal of the oxygen atom to yield the corresponding pyridine. This can be accomplished using various reducing agents. For instance, treatment with phosphorus oxychloride (POCl₃) followed by a reducing agent like zinc dust can not only remove the oxygen but also introduce a chlorine atom at the 2- or 4-position. wikipedia.org Milder conditions, such as palladium-catalyzed hydrogenolysis, are also effective for deoxygenation, preserving other functional groups on the ring. semanticscholar.org

Activation for Nucleophilic Substitution: The N-oxide group can be activated to facilitate nucleophilic substitution at the C2 and C6 positions. Reagents like phosphorus oxychloride or tosyl chloride (Ts₂O) react with the N-oxide oxygen to form a good leaving group, which promotes the addition of nucleophiles. scripps.edusemanticscholar.org For example, a one-pot method for the synthesis of 2-aminopyridines from pyridine N-oxides involves activation with Ts₂O in the presence of an amine like tert-butylamine. semanticscholar.org Similarly, phosphonium (B103445) salts such as PyBroP can activate the N-oxide for regioselective amination. semanticscholar.org

Directing Group for C-H Functionalization: The N-oxide functionality plays a crucial role in directing metal-catalyzed C-H activation. It can coordinate to a metal catalyst, bringing it into proximity with the C2-H bond and rendering it sufficiently acidic for oxidative addition. semanticscholar.org This strategy enables reactions like direct arylation and alkenylation at the 2-position of the pyridine ring. semanticscholar.org

Rearrangement Reactions: Under specific conditions, such as thermal or photochemical activation, pyridine N-oxides can undergo rearrangement reactions. For example, allyloxypyridine N-oxides are known to rearrange to form other heterocyclic structures. umich.edu

The reactivity of the N-oxide group offers a powerful tool for modifying the pyridine core, allowing for the introduction of a wide array of functional groups or simple conversion back to the parent pyridine.

Chemical Alterations of the Methylsulfanyl Group

The methylsulfanyl group at the 4-position of the pyridine N-oxide ring is also susceptible to chemical modification, providing another avenue for derivatization.

Oxidation: The sulfur atom in the methylsulfanyl group can be readily oxidized to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) groups. These transformations significantly alter the electronic properties of the substituent, making it a much stronger electron-withdrawing group and a better leaving group for nucleophilic aromatic substitution.

Nucleophilic Displacement: The methylsulfinyl and methylsulfonyl groups are effective leaving groups that can be displaced by various nucleophiles. Research on related heterocyclic systems has shown that a methylsulfinyl group on a pyridine ring can be displaced by amines to synthesize substituted 2-aminopyridines. nih.gov Similarly, studies on 2-(methylsulfonyl)pyrimidine (B77071) demonstrate that the sulfone group can be selectively displaced by deprotonated anilines or primary aliphatic amines. researchgate.net This suggests that 4-(methylsulfonyl)-1-oxidopyridin-1-ium could serve as a key intermediate for introducing a range of substituents at the 4-position via nucleophilic aromatic substitution (SNAr) reactions. The nitro group in 4-nitropyridine-N-oxide is also known to be readily replaced by various nucleophiles, a reaction pathway that is analogous to the displacement of a methylsulfonyl group. researchgate.net

Detailed research findings on the displacement of the methylsulfinyl group are presented in the table below.

| Starting Material | Reagent | Product | Key Finding | Reference |

| 6-Methylsulfinyl-pyridines | Various Amines | 6-Substituted 2-Aminopyridines | The methylsulfinyl group acts as a displaceable moiety for the synthesis of heavily substituted aminopyridines. | nih.gov |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Primary Aliphatic Amines | 4,6-Dichloro-2-aminopyrimidines | Primary amines selectively displace the methylsulfonyl group over the chloro groups under specific conditions. | researchgate.net |

| 4-Nitropyridine-N-oxide | Halide ions, Ethoxide | 4-Halo- and 4-Ethoxy-pyridine-N-oxides | The nitro group at the 4-position is an excellent leaving group for SNAr reactions. | researchgate.net |

Stereoselective Synthesis and Chiral Resolution Approaches for Analogues of this compound

The development of chiral analogues of pyridine N-oxides is an area of significant interest, largely driven by their successful application as asymmetric organocatalysts. nih.govnih.gov While specific methods for this compound are not extensively detailed, several general strategies for introducing chirality to pyridine N-oxide scaffolds can be applied.

Asymmetric Synthesis using Chiral Catalysts: One of the most powerful methods involves the use of chiral catalysts to construct or modify the pyridine N-oxide structure enantioselectively. Chiral 4-aryl-pyridine-N-oxide (ArPNO) catalysts, for instance, have been rationally designed and synthesized for use in acylative dynamic kinetic resolution. acs.org The synthesis of these catalysts often starts from a chiral precursor, such as an L-prolinamide, which is then used to build the substituted pyridine N-oxide framework through a series of reactions including nucleophilic substitution and Suzuki-Miyaura coupling. acs.orgrsc.org

Enantioselective Addition to the Pyridine Ring: Chiral piperidine (B6355638) derivatives can be synthesized through the enantioselective addition of Grignard reagents to pyridine N-oxides in the presence of a chiral ligand. researchgate.net Subsequent reduction of the resulting diene intermediate can yield optically active substituted piperidines. This approach could be adapted to create chiral analogues by using a substituted pyridine N-oxide precursor.

Chiral Resolution of Racemic Mixtures: An alternative to asymmetric synthesis is the resolution of a racemic mixture. This can be achieved through several methods:

Classical Resolution: Formation of diastereomeric salts using a chiral resolving agent, such as L-(+)-tartaric acid, followed by separation and liberation of the enantiomers. nih.gov

Enzymatic Resolution: Lipase-catalyzed asymmetric acetylation has been effectively used for the kinetic resolution of racemic 1-(2-pyridyl)ethanols. acs.org This enzymatic approach offers high enantiospecificity and can be performed on a practical scale. acs.org

Synthesis of Chiral Building Blocks: Chiral heteroaromatic N-oxides can be prepared by oxidizing pyridine derivatives that already contain a chiral center or a chiral auxiliary. nih.govmdpi.com For example, pyridine oxazolines derived from natural amino acids can be synthesized and subsequently oxidized to the corresponding N-oxides, creating a library of chiral catalysts. mdpi.com

These methodologies provide a robust toolkit for accessing chiral analogues of this compound, enabling their exploration in fields such as asymmetric catalysis and medicinal chemistry.

Mechanistic and Kinetic Studies of 4 Methylsulfanyl 1 Oxidopyridin 1 Ium Reactivity

Investigations into Nucleophilic Substitution Pathways at the Pyridine (B92270) Ring

The introduction of the N-oxide group significantly alters the electron distribution within the pyridine ring, making it more susceptible to nucleophilic attack compared to the parent pyridine. bhu.ac.in This activation is a cornerstone of the chemistry of 4-methylsulfanyl-1-oxidopyridin-1-ium.

Kinetic studies on various substituted pyridine N-oxides reacting with sodium ethoxide in ethanol (B145695) have shown that the activation parameters are highly dependent on the nature and position of the substituent. rsc.org For example, the displacement of a nitro group generally has a lower activation energy than the displacement of a bromo group, and the reactivity order is typically 2- > 4- > 3- for the substituent position. rsc.org Small negative or positive activation entropies are often observed, which is attributed to extensive desolvation when forming the transition state. rsc.org

The table below, derived from studies on analogous compounds, illustrates the kinetic parameters for nucleophilic substitution reactions on substituted pyridine N-oxides.

| Substrate | Nucleophile | Solvent | Rate Constant (k₂) | Temperature (°C) |

| 4-Nitropyridine (B72724) 1-oxide | Piperidine (B6355638) | Ethanol | 6.23 x 10⁻⁶ L·mol⁻¹·s⁻¹ | 30 |

| 4-Bromopyridine 1-oxide | Sodium Ethoxide | Ethanol | 1.15 x 10⁻⁴ L·mol⁻¹·s⁻¹ | 50 |

| 4-Chloropyridine 1-oxide | Sodium Ethoxide | Ethanol | 1.34 x 10⁻⁴ L·mol⁻¹·s⁻¹ | 50 |

| 4-Nitropyridine 1-oxide | Sodium Ethoxide | Ethanol | 1.37 x 10⁻³ L·mol⁻¹·s⁻¹ | 50 |

This table presents data from analogous compounds to illustrate typical kinetic parameters.

Thermodynamic data for these reactions are less commonly reported. However, the reactions are generally considered to be exothermic, driven by the formation of a more stable product where a strong nucleophile has displaced a good leaving group.

The regioselectivity of nucleophilic attack on the pyridine N-oxide ring is dictated by the electronic effects of the N-oxide group and any other substituents. The N-oxide group, through resonance, creates regions of low electron density (and thus electrophilicity) at the C2 and C4 positions. bhu.ac.in In the case of this compound, the C4 position is already substituted. Therefore, nucleophilic attack is expected to occur regioselectively at the C2 and C6 positions, which are ortho to the N-oxide.

Studies on the alkylation of substituted pyridine N-oxides using Grignard reagents have demonstrated a high degree of regioselectivity for the C2 position. researchgate.net This preference can be attributed to the combined inductive and resonance effects of the N-oxide and the substituent at the 4-position. The precise ratio of C2 to C6 substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Stereoselectivity is not a factor in the nucleophilic aromatic substitution on the achiral this compound unless a chiral nucleophile is employed, which could lead to diastereomeric transition states and potentially a degree of kinetic resolution or diastereoselective product formation.

The N-oxide moiety is a powerful activating group for nucleophilic substitution on the pyridine ring. bhu.ac.in Its influence is twofold:

Inductive Effect: The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect, which polarizes the C-N bonds and increases the electrophilicity of the ring carbons.

Resonance Effect: The N-oxide can delocalize the negative charge of the Meisenheimer-like intermediate formed during nucleophilic attack. This stabilization of the transition state lowers the activation energy of the reaction. masterorganicchemistry.com

The resonance structures of pyridine N-oxide show that the oxygen atom can donate electron density into the ring, which is crucial for electrophilic substitution. However, for nucleophilic substitution, the key is the ability of the ring to accommodate the incoming negative charge, a process facilitated by the electron-deficient nature of the ring and the stabilization of the intermediate by the N-oxide group. bhu.ac.in

Oxidative and Reductive Reactivity Profiles

The presence of both a sulfur atom and an N-oxide group in this compound provides multiple sites for oxidative and reductive transformations.

The oxidation of this compound can potentially occur at the sulfur atom, the N-oxide (leading to ring-opened products under harsh conditions), or the pyridine ring itself. The sulfur atom of the methylsulfanyl group is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone. This type of oxidation is common for alkylthio-substituted aromatic compounds.

While a specific mechanism for the oxidation of this compound is not detailed in the available literature, oxidation of pyridine N-oxides often involves peracids. bhu.ac.in The oxidation of the sulfur is likely to proceed via nucleophilic attack of the sulfur on the oxidant. The relative ease of oxidation of the sulfur versus other parts of the molecule will depend on the specific oxidizing agent and reaction conditions used. For instance, mild oxidizing agents might selectively oxidize the sulfur, while stronger agents could lead to more complex product mixtures.

The reduction of this compound can lead to several products depending on the reducing agent and conditions. The most common reduction pathway for pyridine N-oxides is deoxygenation to the corresponding pyridine. bhu.ac.in Various reagents have been developed for this transformation. A green and efficient method involves the use of iron powder in the presence of water and carbon dioxide, which reduces pyridine N-oxides to pyridines in high yield. rsc.org Another method employs sulfur dioxide at elevated temperatures. google.com

The table below summarizes common reducing agents for pyridine N-oxides.

| Reducing Agent | Product | Notes |

| Fe/H₂O/CO₂ | Pyridine | Green and efficient method. rsc.org |

| SO₂/H₂O | Pyridine | Requires elevated temperatures. google.com |

| TiCl₄/SnCl₂ | Pyridine or amino-pyridine | Product depends on the stoichiometry of the reagent. researchgate.net |

| Pd/C, H₂ (or HCOOHNH₄) | Piperidine | Leads to complete reduction of the aromatic ring. organic-chemistry.org |

This table provides a summary of general reduction methods for pyridine N-oxides.

In addition to the N-oxide reduction, the methylsulfanyl group is generally stable under these conditions. However, under more forcing reductive conditions, such as with certain metal catalysts, cleavage of the C-S bond could potentially occur. The reduction of the pyridine N-oxide ring to a piperidine ring can be achieved using catalytic hydrogenation (e.g., Pd/C with H₂) or transfer hydrogenation with reagents like ammonium (B1175870) formate. organic-chemistry.org

Radical Reactions and Spin-Trapping Properties of this compound and its Nitrone Analogues

The ability of N-oxide compounds to interact with and trap transient radical species is a subject of considerable interest, particularly in the context of oxidative stress and materials science. However, specific studies detailing the radical scavenging and spin-trapping capabilities of this compound are not readily found in the current body of scientific literature. The following sections are based on the general reactivity of pyridine N-oxides and their nitrone derivatives.

Interactions with Oxygen-Centered Radicals

There is no specific experimental data available on the interaction of this compound with oxygen-centered radicals such as hydroxyl (•OH) or superoxide (B77818) (O₂•⁻). Generally, pyridine N-oxides can react with highly reactive radicals. For instance, some pyridine N-oxide derivatives have been studied in the context of peroxidase-mediated reactions, where they can influence the formation of other radical species nih.gov. The cation-radical of pyridine N-oxide itself has been generated and its reactions with C-H bonds have been investigated, suggesting a complex radical chemistry for the core structure capes.gov.br. However, without specific studies on the 4-methylsulfanyl derivative, any discussion on its efficacy in trapping or scavenging oxygen-centered radicals remains speculative.

Formation and Characterization of Carbon-Centered Radical Adducts

Similar to the case with oxygen-centered radicals, there is a lack of specific information on the formation and characterization of carbon-centered radical adducts of this compound. The general reactivity of pyridine N-oxides in photoredox-catalyzed reactions indicates that they can participate in radical addition processes chinesechemsoc.org. These reactions often involve the addition of a radical to the pyridine ring. The characterization of such adducts would typically involve techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to determine the hyperfine coupling constants of the resulting nitroxide radical, which provides insight into the structure of the trapped radical. In the absence of such studies for the target compound, no specific data can be presented.

Kinetic Parameters of Radical Trapping

Kinetic studies are crucial for quantifying the efficiency of a compound as a radical scavenger. These studies typically determine the rate constants for the reaction between the spin trap and the radical species. Unfortunately, no kinetic data for the radical trapping reactions of this compound have been published. For context, kinetic studies on other antioxidants and radical scavengers are often performed using techniques like competitive kinetics with a known spin trap or by direct measurement using time-resolved spectroscopy. Without such experimental data, it is impossible to assess the radical trapping potency of this compound.

Cycloaddition and Dimerization Processes Involving the Pyridinium (B92312) System

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. Pyridinium ylides and related compounds can participate in various cycloaddition reactions. However, specific studies on cycloaddition or dimerization processes involving this compound are not available in the reviewed literature. Research on other pyridinium systems has shown their capability to undergo [3+2] and [4+3] cycloaddition reactions, leading to the formation of complex heterocyclic frameworks. For instance, N-alkyl oxidopyridinium ions have been shown to undergo (4+3) cycloaddition reactions with dienes. The electronic nature of the substituent at the 4-position of the pyridine ring can significantly influence the reactivity of the system in such transformations. The methylsulfanyl group, with its potential for both inductive and resonance effects, would be expected to modulate the reactivity of the pyridinium ring, but the specific outcomes of such reactions have not been documented. Similarly, dimerization processes, which could potentially occur under various conditions (e.g., photochemical or thermal), have not been reported for this specific compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1D and 2D NMR Techniques (¹H, ¹³C, ¹⁵N, etc.)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons of the pyridine (B92270) ring. The methylsulfanyl group (-SCH₃) protons would appear as a singlet, likely in the range of 2.5-3.0 ppm. The pyridine ring protons, H2/H6 and H3/H5, would form an AA'BB' system due to the magnetic anisotropy of the N-oxide group. The protons ortho to the N-oxide group (H2/H6) are typically deshielded and would appear downfield, while the protons meta to the N-oxide group (H3/H5) would be found at a relatively upfield position.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The methyl carbon of the -SCH₃ group is expected to have a chemical shift in the aliphatic region. The pyridine ring carbons would exhibit characteristic shifts influenced by the N-oxide and methylsulfanyl substituents. The C4 carbon, directly attached to the sulfur atom, and the C2/C6 carbons, adjacent to the nitrogen, would be significantly affected. The N-oxide group generally causes a shielding of the C4 and C2/C6 carbons compared to the parent pyridine.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is particularly informative for compounds containing nitrogen. The ¹⁵N chemical shift of the pyridine N-oxide nitrogen is sensitive to the electronic effects of the substituents on the ring. researchgate.netmdpi.com The presence of the electron-donating methylsulfanyl group at the 4-position would influence the electron density at the nitrogen atom, resulting in a characteristic ¹⁵N chemical shift. Studies on substituted pyridine N-oxides have shown that the ¹⁵N resonance of the pyridine nitrogen is significantly shielded in substituted derivatives. researchgate.net

2D NMR Techniques: To unambiguously assign the proton and carbon signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range (2-3 bond) correlations, allowing for the complete assignment of the molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methylsulfanyl-1-oxidopyridin-1-ium

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -SCH₃ | ~2.6 | ~15 |

| H2, H6 | ~8.2 | ~139 |

| H3, H5 | ~7.2 | ~126 |

| C4 | - | ~145 |

Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary.

Investigation of Conformational Dynamics via NMR

NMR spectroscopy can also be used to study dynamic processes, such as conformational changes. For this compound, variable temperature NMR experiments could reveal information about the rotation around the C4-S bond. While free rotation is generally expected at room temperature, steric hindrance or specific solvent interactions might lead to restricted rotation at lower temperatures, which could be observed as broadening or splitting of NMR signals.

Solvent and Temperature Effects on NMR Spectroscopic Parameters

The chemical shifts of nuclei are sensitive to the surrounding environment, including the solvent and temperature. documentsdelivered.com The polar N-oxide group in this compound can engage in hydrogen bonding with protic solvents, leading to significant changes in the chemical shifts of the ring protons. documentsdelivered.com A change from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a polar, hydrogen-bond-donating solvent like methanol-d₄ (CD₃OD) or water-d₂ (D₂O) would likely cause a downfield shift of the H2/H6 protons due to increased polarization of the N-O bond. Temperature variations can also affect the chemical shifts, primarily by influencing molecular motion and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of its elemental composition. For this compound (C₆H₇NOS), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This technique is invaluable for elucidating the structure of a molecule by mapping its fragmentation pathways. The fragmentation of alkylpyridine N-oxides under electron ionization (EI) or electrospray ionization (ESI) typically involves several characteristic pathways. researchgate.net

For this compound, the primary fragmentation pathways are expected to include:

Loss of an oxygen atom: A common fragmentation for N-oxides is the loss of the oxygen atom from the molecular ion ([M]⁺) to form the corresponding pyridine radical cation ([M-16]⁺). researchgate.net

Loss of the methyl group: Cleavage of the S-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at [M-15]⁺.

Loss of the entire methylsulfanyl group: The molecule may also lose the entire •SCH₃ group, leading to a fragment corresponding to the pyridine N-oxide cation.

Ring fragmentation: Subsequent fragmentation of the pyridine ring can lead to smaller charged species.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure |

| [M]⁺ | This compound |

| [M-16]⁺ | 4-Methylsulfanylpyridine |

| [M-15]⁺ | [C₅H₄NOS]⁺ |

| [M-47]⁺ | Pyridine N-oxide cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint, allowing for the identification of functional groups and elucidation of molecular structure.

Characteristic Vibrational Signatures of the Pyridine N-Oxide and Methylsulfanyl Groups

The vibrational spectrum of this compound is dominated by the characteristic modes of the pyridine N-oxide ring and the methylsulfanyl (-SCH₃) substituent. The N-oxide group significantly influences the electronic distribution and vibrational frequencies of the pyridine ring compared to its non-oxidized counterpart.

Key vibrational modes for pyridine N-oxide and related derivatives are well-documented. nih.gov The N-O stretching vibration is a particularly important diagnostic tool. In pyridine N-oxide itself, this mode is observed in the region of 1200-1300 cm⁻¹. The exact frequency is sensitive to the nature and position of substituents on the ring. For 4-substituted pyridine N-oxides, this band's position can indicate the electronic effect of the substituent.

The methylsulfanyl group introduces its own set of characteristic vibrations. These include the C-S stretching and CH₃ deformation modes. The C-S stretching vibration typically appears in the 600-800 cm⁻¹ region of the IR and Raman spectra. The symmetric and asymmetric stretching and bending vibrations of the methyl group are expected in their usual regions of the spectrum.

The coupling of these vibrational modes can lead to a complex spectrum. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the precise assignment of the observed vibrational bands. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Pyridine N-Oxide | N-O Stretch | 1200 - 1300 | Sensitive to substituent effects. |

| Pyridine N-Oxide | Ring Breathing | ~840 | A key ring vibration. |

| Pyridine N-Oxide | C-H Bending (out-of-plane) | 700 - 900 | Characteristic of aromatic substitution patterns. |

| Methylsulfanyl | C-S Stretch | 600 - 800 | Can be weak in the IR spectrum. |

| Methylsulfanyl | CH₃ Rocking | 900 - 1000 | |

| Methylsulfanyl | CH₃ Symmetric Bend | ~1320 | |

| Methylsulfanyl | CH₃ Asymmetric Bend | ~1440 |

Conformational Information from Vibrational Spectroscopy

Vibrational spectroscopy can provide insights into the conformational preferences of the methylsulfanyl group relative to the pyridine N-oxide ring. The rotational orientation of the -SCH₃ group can influence the positions and intensities of certain vibrational bands, particularly those involving the C-S bond and the adjacent ring carbons. By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in the gas phase or in a particular solvent can be inferred. For similar aromatic methyl ethers and thioethers, a planar or near-planar orientation of the substituent with respect to the ring is often the most stable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The resulting spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Analysis of n-π* and π-π* Electronic Transitions

The UV-Vis spectrum of this compound is expected to exhibit absorptions arising from n-π* and π-π* transitions. The pyridine N-oxide moiety has a rich electronic structure with both π and non-bonding (n) electrons.

π-π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system. These are typically high-intensity absorptions. For pyridine N-oxide, the primary π-π* band is observed around 265 nm. The introduction of the electron-donating methylsulfanyl group at the 4-position is expected to cause a red shift (bathochromic shift) of this band to a longer wavelength due to the extension of the conjugated system and the raising of the HOMO energy level.

n-π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen of the N-oxide group) to an antibonding π* orbital. These transitions are typically of lower intensity than π-π* transitions and are often observed as a shoulder on the main absorption band. In pyridine N-oxide, a weak n-π* transition is observed at longer wavelengths.

The sulfur atom of the methylsulfanyl group also has non-bonding electrons that could potentially participate in n-π* transitions.

| Transition Type | Expected λmax Range (nm) | Relative Intensity | Affected Orbitals |

| π-π | 270 - 300 | High | HOMO (π) to LUMO (π) |

| n-π | > 300 | Low | n (Oxygen/Sulfur) to LUMO (π) |

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the change in the position, intensity, and shape of an absorption band when the polarity of the solvent is changed. This phenomenon can provide valuable information about the nature of the electronic transition and the difference in dipole moment between the ground and excited states.

π-π* Transitions: For π-π* transitions, an increase in solvent polarity typically leads to a small red shift (positive solvatochromism) if the excited state is more polar than the ground state.

n-π* Transitions: For n-π* transitions, an increase in solvent polarity generally results in a blue shift (hypsochromic shift or negative solvatochromism). This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the n-π* transition.

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities would allow for the characterization of its solvatochromic behavior and provide further confirmation of the assignment of its electronic transitions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule. For example, the N-O, C-N, C-C, and C-S bond lengths can be compared to those in related structures to understand the electronic effects of the substituents. Studies on 4-methylpyridine-N-oxide have provided detailed structural parameters for a closely related molecule. nih.gov

Molecular Conformation: The dihedral angle between the plane of the pyridine ring and the C-S-C plane of the methylsulfanyl group would be determined, revealing the preferred conformation in the solid state.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is dictated by intermolecular forces such as hydrogen bonds (if any), dipole-dipole interactions, and van der Waals forces. The N-oxide group is a strong hydrogen bond acceptor, and potential C-H···O interactions could be identified. Pi-stacking interactions between the aromatic rings of adjacent molecules are also possible and play a significant role in the crystal packing of many pyridine derivatives. researchgate.net

While a specific crystal structure for this compound is not publicly available in the searched literature, data from analogous compounds like 4-methylpyridine-N-oxide provides a reliable model for the expected intramolecular geometry. nih.govresearchgate.net

| Parameter | Expected Value/Feature | Basis of Expectation |

| N-O Bond Length | ~1.30 Å | Comparison with other 4-substituted pyridine N-oxides. |

| C-S Bond Length | ~1.75 Å | Typical for aryl methyl thioethers. |

| Ring Geometry | Planar | Characteristic of the pyridine ring. |

| Crystal Packing | Potential for π-stacking and C-H···O interactions | Common in pyridine N-oxide derivatives. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the detection and characterization of chemical species that have one or more unpaired electrons, known as paramagnetic species. While this compound is a diamagnetic molecule in its ground state, it can potentially form paramagnetic radical species under certain conditions, such as through oxidation or irradiation. EPR spectroscopy is the definitive method for identifying and studying these transient or stable radicals.

Detailed research into the broader class of pyridine N-oxide derivatives has demonstrated their ability to form paramagnetic intermediates. acs.org Studies involving electrochemical oxidation have shown that pyridine N-oxides can undergo a single-electron transfer to form a corresponding N-oxyl radical cation. acs.org This process is central to their function as hydrogen atom transfer (HAT) mediators in certain chemical reactions. acs.org

In a typical experimental setup for detecting such species, in-situ electrolysis is performed within a specialized EPR capillary tube. acs.org For instance, a solution of a pyridine N-oxide derivative can be electrolyzed at a constant current, and the EPR spectrum is recorded simultaneously to observe the formation of any radical intermediates. acs.org

The resulting EPR spectrum provides critical information about the electronic structure of the paramagnetic species. The g-factor, hyperfine coupling constants, and line shape can help to determine the distribution of the unpaired electron's spin density within the molecule. For a radical cation of a 4-substituted pyridine N-oxide, hyperfine coupling would be expected with the nitrogen nucleus (¹⁴N, I=1) and with the various protons on the pyridine ring. The sulfur atom in the methylsulfanyl group also has a magnetically active isotope (³³S, I=3/2, 0.75% natural abundance) that could, in principle, give rise to hyperfine splitting, although its low abundance can make this difficult to observe without isotopic labeling. nih.gov

Furthermore, studies on other organic sulfur compounds have shown that radicals can be centered on the sulfur atom, often generated via UV irradiation. researchgate.net These sulfur-centered radicals, such as thiyl radicals, exhibit their own characteristic EPR signals. researchgate.netucl.ac.uk Therefore, EPR spectroscopy could also be employed to investigate the possibility of radical formation at the methylsulfanyl substituent of this compound under photolytic conditions.

While specific EPR studies on this compound are not extensively documented in the literature, the data from analogous compounds provide a strong basis for how such investigations would proceed and what types of paramagnetic species might be observed.

Interactive Data Table: Potential Paramagnetic Species and EPR Observables

The following table summarizes potential paramagnetic species derivable from this compound and the key information that would be obtained from their EPR spectra, based on studies of analogous compounds.

| Potential Paramagnetic Species | Method of Generation | Expected Key EPR Features | Information Gained from EPR | Supporting Research Context |

| N-oxyl Radical Cation | Single-Electron Oxidation (Electrochemical) | g-factor near free electron value; Hyperfine splitting from ¹⁴N nucleus and ring protons. | Confirms radical formation; Maps spin density distribution on the pyridine N-oxide core. | Based on studies of pyridine N-oxide derivatives as HAT mediators. acs.org |

| Thiyl-type Radical | UV Photolysis / Irradiation | Anisotropic g-factor; Potential hyperfine coupling to adjacent protons. | Indicates radical formation centered on the sulfur atom. | Based on general studies of irradiated organic sulfur compounds. researchgate.netucl.ac.uk |

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

No studies employing MD simulations to investigate the dynamic behavior, solvation effects, or intermolecular interactions of 4-Methylsulfanyl-1-oxidopyridin-1-ium are publicly available.

Quantum Chemical Methods for Exploring Reactivity Descriptors

Analysis of Frontier Molecular Orbitals:A specific Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the reactivity of a molecule, has not been published for this compound.

Future Research Directions:

The absence of computational data for this compound highlights an opportunity for future research. Such studies would be invaluable for:

Providing a fundamental understanding of its electronic structure and properties.

Predicting its reactivity and potential for use in chemical synthesis.

Interpreting experimental data, such as NMR and IR spectra, with greater accuracy.

Designing new functional molecules based on its scaffold.

Researchers equipped with computational chemistry tools are encouraged to investigate this compound to fill the existing knowledge void. A typical DFT study could, for instance, calculate the optimized geometry, vibrational frequencies, and electronic properties, providing a foundational dataset for the scientific community.

Evaluation of Charge Densities and Electrostatic Potentials

Charge Density Analysis:

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods used to assign partial charges to atoms within a molecule, offering insights into the electronic effects of substituents. For this compound, the methylsulfanyl group at the C4 position is anticipated to increase the electron density on the pyridine (B92270) ring, especially at the ortho and para positions relative to the substituent. However, the potent N-oxide group concurrently withdraws electron density from the ring.

Below is an illustrative data table of calculated Mulliken atomic charges for key atoms in this compound, based on expected trends from density functional theory (DFT) calculations on analogous systems.

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| N1 (Pyridine Ring) | +0.45 |

| O (N-Oxide) | -0.50 |

| C4 (Attached to Sulfur) | +0.10 |

| S (Methylsulfanyl) | -0.15 |

| C (Methyl) | -0.20 |

Molecular Electrostatic Potential (MEP):

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would be characterized by a region of strong negative potential around the N-oxide oxygen atom, indicating its high nucleophilicity. The presence of the methylsulfanyl group would likely enhance this negative potential relative to unsubstituted pyridine N-oxide. Conversely, the hydrogen atoms of the pyridine ring and the methyl group would exhibit positive electrostatic potentials. The MEP is a valuable tool for predicting sites of electrophilic and nucleophilic attack.

Ab Initio and Post-Hartree-Fock Calculations for High-Accuracy Predictions

To obtain highly accurate predictions of molecular properties, it is often necessary to employ more sophisticated computational methods that go beyond standard DFT, such as ab initio and post-Hartree-Fock methods.

Ab Initio Hartree-Fock Calculations:

The Hartree-Fock (HF) method is a foundational ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion as an average field. While the HF method systematically overestimates the energy and provides only a qualitative description of the electronic structure, it serves as a crucial starting point for more advanced calculations. For this compound, a Hartree-Fock calculation would provide initial estimates of the molecular orbitals and their energies.

Post-Hartree-Fock Methods:

Post-Hartree-Fock methods aim to improve upon the HF approximation by explicitly including electron correlation—the instantaneous interactions between electrons that are neglected in the mean-field approach of HF.

Møller-Plesset Perturbation Theory (MP): Møller-Plesset perturbation theory is a common post-Hartree-Fock method, with the second-order (MP2) level offering a good balance between computational cost and accuracy for many systems. uni-rostock.dewikipedia.org MP2 calculations have been successfully applied to study the effects of substituents on pyridine N-oxides, providing more accurate geometries and energies compared to HF. nih.govresearchgate.net An MP2 calculation on this compound would yield a more reliable prediction of its structure and energetic properties by accounting for a significant portion of the electron correlation energy.

Coupled-Cluster (CC) Theory: Coupled-cluster (CC) theory is considered one of the most accurate and reliable post-Hartree-Fock methods for calculating the electronic structure of small to medium-sized molecules. aps.orgfrontiersin.org The CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations, is often referred to as the "gold standard" of computational chemistry for its ability to yield highly accurate results. frontiersin.org While computationally demanding, a CCSD(T) calculation on this compound would provide benchmark data for its geometric parameters, vibrational frequencies, and thermochemical properties.

The application of these high-level methods, although computationally intensive, is essential for obtaining definitive theoretical predictions that can rival the accuracy of experimental measurements.

Advanced Research Applications of 4 Methylsulfanyl 1 Oxidopyridin 1 Ium and Its Analogues

Utility as a Synthetic Building Block and Reagent in Organic Synthesis

Pyridine (B92270) N-oxides, including 4-methylsulfanyl-1-oxidopyridin-1-ium, are highly valued intermediates in organic synthesis. The N-oxide group activates the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution compared to the parent pyridine, and serves as a directing group and a precursor for further transformations. scripps.edunih.govsemanticscholar.org

The pyridine N-oxide framework is a cornerstone for the synthesis of a vast array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. researchgate.netresearchgate.net The activation provided by the N-oxide group facilitates substitutions at the C2 and C4 positions. scripps.eduyoutube.com This reactivity allows for the introduction of various functional groups, which can then be elaborated into more complex heterocyclic systems.

For instance, pyridine N-oxides can be converted to 2-substituted pyridines through a variety of methods, including transition metal-catalyzed C-H functionalization reactions like alkenylation, arylation, and amination. semanticscholar.orgresearchgate.net A one-pot procedure for generating 2-aminopyridines from pyridine N-oxides using readily available reagents highlights the efficiency of this approach. researchgate.net Furthermore, a novel "umpolung" strategy allows for the selective C2 functionalization of the pyridine ring by converting pyridine N-oxides into (pyridine-2-yl)phosphonium salts, which then act as nucleophiles. acs.org

Recent advances have even demonstrated a nitrogen-to-carbon "point mutation," a form of skeletal editing where the N-oxide moiety in pyridine or quinoline (B57606) N-oxides is replaced by a carbon atom using a sulfoxide-derived anion. chemrxiv.orgchemrxiv.org This transformation opens up new pathways to construct substituted benzenes and naphthalenes from readily available heterocyclic precursors. The versatility of pyridine N-oxides as building blocks is further exemplified by their use in the synthesis of complex natural products and pharmaceuticals. semanticscholar.orgresearchgate.net

Table 1: Examples of Heterocycles Synthesized from Pyridine N-Oxide Precursors

| Precursor Type | Reaction Type | Product Class | Example Reaction | Reference(s) |

| Pyridine N-oxide | C-H Alkenylation (Pd-catalyzed) | 2-Alkenylpyridine N-oxides | Reaction with olefins using a palladium catalyst. | semanticscholar.org |

| Pyridine N-oxide | Amination (One-pot) | 2-Aminopyridines | Reaction with t-BuNH₂ and Ts₂O. | researchgate.net |

| Pyridine N-oxide | Umpolung with Ph₃P/DABCO | 2-Substituted Pyridines | Formation of a phosphonium (B103445) salt followed by reaction with electrophiles. | acs.org |

| Pyridine N-oxide | Skeletal Editing (ANRORC) | Substituted Benzenes | Reaction with a sulfoxide-derived anion to achieve an N-to-C swap. | chemrxiv.orgchemrxiv.org |

| Pyridazine N-oxide | Photochemistry/Rh-catalysis | 2-Aminofurans | UV light irradiation followed by rhodium-catalyzed cyclization. | nih.gov |

The N-oxide group is a potent Lewis base and a strong electron-pair donor, making pyridine N-oxides and their analogues excellent ligands for metal catalysts and effective organocatalysts in their own right. scripps.edu Their ability to form stable complexes with a variety of metals is crucial for numerous catalytic transformations.

Chiral pyridine N-oxides have gained significant attention as controllers in asymmetric catalysis. scripps.edu The nucleophilic oxygen atom can activate organosilicon reagents, leading to efficient and stereoselective allylation, propargylation, and other carbon-carbon bond-forming reactions. scripps.edu Rationally designed chiral 4-aryl-pyridine-N-oxide (ArPNO) catalysts have proven effective in the dynamic kinetic resolution of various compounds, overcoming previous limitations on modifying the C4 position. acs.org

In metal-catalyzed reactions, pyridine N-oxide ligands have been employed to support zinc complexes for highly efficient Michael additions of thiols to α,β-unsaturated ketones. orgsyn.org They have also been shown to be superior ligands to their non-oxidized pyridine counterparts in copper-catalyzed N-arylation of imidazoles in water, promoting an environmentally friendly protocol. nih.gov The electronic properties of substituents on the pyridine ring, such as the electron-donating or -withdrawing nature of a methylsulfanyl group at the C4 position, can be used to fine-tune the catalytic activity and selectivity of the resulting metal complexes or organocatalysts.

Explorations in Material Science Research

The unique properties of the N→O bond, including its high polarity and ability to participate in strong non-covalent interactions, make pyridine N-oxides intriguing building blocks for functional materials and supramolecular assemblies. nih.govrsc.org

Substituted pyridines derived from pyridine N-oxide precursors are recognized as important components in the development of functional materials. semanticscholar.orgresearchgate.net The fluorescence properties of certain pyridine N-oxide derivatives have opened avenues for their use in organic electronics. For example, pyridine N-oxide-BF₂CF₃ complexes exhibit fluorescence in both solution and the solid state. nih.gov These complexes are stable to oxygen, water, and heat, suggesting significant potential as organic functional materials. nih.gov The fluorescence color can be tuned by expanding the π-conjugated system of the pyridine N-oxide. nih.gov

While direct large-scale integration into conducting polymers is less documented, the principles of molecular design using pyridine N-oxides are relevant. For instance, pyridine derivatives are used in the electrolytes of dye-sensitized solar cells (DSSCs) to improve performance and stability. mdpi.com Furthermore, metal-organic frameworks (MOFs), which are built from metal ions and organic linkers, are a major area of materials research. The ability of pyridine N-oxides to act as effective ligands suggests their potential as linkers in custom-designed MOFs with specific electronic or catalytic properties. acs.org

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct ordered, higher-level structures from molecular components. chemrxiv.org The pyridine N-oxide group is an excellent hydrogen bond acceptor, a property that has been extensively studied and exploited in crystal engineering and the design of self-assembled systems. rsc.orgresearchgate.netacs.org

The N(+)→O(−) moiety can participate in strong hydrogen bonds, which direct the assembly of molecules into predictable patterns in the solid state. rsc.orgresearchgate.net For example, C-H···O hydrogen bonds involving the N-oxide oxygen have been shown to support the formation of extended supramolecular networks in the crystals of 2,2′-dithiobis(pyridine N-oxide). rsc.org The interplay between different types of hydrogen bonds, such as N-H···N versus N-H···O, can be controlled by the substituents on the pyridine ring, dictating the final supramolecular architecture. acs.org

In the crystal structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV), the complex molecules are held together by hydrogen bonds and π-π stacking interactions. researchgate.net This ability to direct assembly through specific, directional interactions makes this compound and its analogues promising candidates for designing complex, functional supramolecular systems.

Development of Chemical Probes and Tools for Biological Systems Research

Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific target, such as a protein or analyte. nih.gov The unique properties of the pyridine N-oxide scaffold make it an excellent platform for the rational design of such probes, particularly fluorescent ones. bohrium.comsci-hub.se

A key strategy involves using the heterocyclic N-O bond as a fluorescence switch. bohrium.comrsc.org By itself, a simple pyridine ring is typically non-fluorescent. However, the introduction of an N-oxide group in conjunction with an electron-donating group (like dimethylamine (B145610) or, potentially, methylsulfanyl) can create a "push-pull" electronic system, turning on fluorescence. sci-hub.se This "on-off" capability is the basis for fluorogenic probes.

Researchers have successfully designed probes where the cleavage of the N-O bond, triggered by a specific analyte or enzymatic reaction, results in a change in fluorescence. rsc.org This principle has been applied to create highly selective and sensitive probes for detecting biologically important species like hydrogen sulfide (B99878) (H₂S) and formaldehyde. bohrium.comsci-hub.se For example, a quinoline N-oxide scaffold functionalized with an azide (B81097) group was developed as a probe for H₂S. bohrium.com The reaction with H₂S reduces the azide and likely affects the electronic structure, leading to a detectable fluorescence signal.

The zwitterionic nature of the N-oxide group also imparts high water solubility, a desirable characteristic for probes used in biological media. rsc.org Furthermore, the pyridine N-oxide core can be incorporated into larger molecular structures to target specific cellular compartments, such as the endoplasmic reticulum, allowing for the monitoring of processes like ferroptosis by detecting changes in glutathione (B108866) levels. rsc.org

Table 2: Design Principles of Pyridine N-Oxide Based Fluorescent Probes

| Probe Design Strategy | Key Feature | Mechanism of Action | Target Analyte Example | Reference(s) |

| Fluorogenic "On-Off" Switch | N-O bond cleavage | Cleavage of the N-O bond by an analyte or enzyme alters the electronic "push-pull" system, modulating fluorescence. | Fe(II) | rsc.org |

| Analyte-Specific Reaction | Reactive group on N-oxide scaffold | A specific chemical reaction between the probe's reactive moiety and the analyte triggers a change in fluorescence. | H₂S, Formaldehyde | bohrium.comsci-hub.se |

| Lewis Acid Complexation | Formation of fluorescent complexes | Complexation of a pyridine N-oxide with a Lewis acid (e.g., BF₂CF₃) creates a stable, fluorescent species. | N/A (Fluorophore) | nih.gov |

| Targeting Specific Organelles | Conjugation to a targeting moiety | The N-oxide probe is attached to a molecule that directs it to a specific cellular location. | Glutathione (in ER) | rsc.org |

Design of Modulators for Molecular Targets (excluding specific biological outcomes)

The pyridine N-oxide core is a well-established scaffold for the development of modulators of various molecular targets, particularly enzymes like kinases. The design of such modulators hinges on the ability to introduce diverse substituents onto the pyridine ring to achieve specific interactions with the target protein. The this compound scaffold offers several strategic advantages in this context.

The N-oxide functionality itself is crucial. It acts as a strong hydrogen bond acceptor and can increase the solubility of a molecule. researchgate.net Furthermore, the N-oxide activates the pyridine ring for nucleophilic substitution, particularly at the 2- and 4-positions. In the case of this compound, the methylsulfanyl group is a potential leaving group, allowing for the introduction of a variety of other functional groups at this position through nucleophilic aromatic substitution (SNAr) reactions. This provides a direct route to a library of analogues with diverse properties.

The methylsulfanyl group can also be chemically modified. For instance, oxidation of the sulfur to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the substituent, making it a stronger electron-withdrawing group and potentially influencing binding affinities with a target protein.

A notable example of the utility of the pyridine N-oxide scaffold is in the development of p38 MAP kinase inhibitors. A series of aminopyridine N-oxides were designed and synthesized, leading to the identification of a potent and selective inhibitor. Structure-activity relationship (SAR) studies revealed that the N-oxide oxygen was essential for activity and selectivity against other kinases. This highlights the importance of the pyridine N-oxide core in orienting the molecule within the active site of the enzyme and forming key interactions. While not directly involving a methylsulfanyl group, this research underscores the potential of substituted pyridine N-oxides as a privileged scaffold for kinase inhibitor design.

The design of modulators based on the this compound scaffold would involve the strategic modification of the molecule to optimize its interaction with a given molecular target. This could involve:

Displacement of the methylsulfanyl group: Introduction of various amines, alcohols, or other nucleophiles at the 4-position to probe the binding pocket of the target.

Functionalization of the sulfur: Oxidation of the sulfide to a sulfoxide or sulfone to modulate electronic properties and hydrogen bonding capacity.

Substitution at other ring positions: The N-oxide group also facilitates substitution at the 2-position, allowing for further diversification of the scaffold.

Table 1: Potential Modifications of the this compound Scaffold for Modulator Design

| Modification Strategy | Target Functional Group | Potential Rationale |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Explore different interactions within the binding pocket. |

| Oxidation of the Sulfur | Sulfoxide, Sulfone | Alter electronic properties and hydrogen bonding potential. |

| Substitution at the 2-position | Halogens, Alkyl groups | Further scaffold diversification to improve target engagement. |

Scaffold for Probes in Chemoproteomics and Activity-Based Profiling

Chemoproteomics and activity-based protein profiling (ABPP) are powerful techniques used to identify and characterize protein targets of small molecules in complex biological systems. ABPP relies on the use of chemical probes that covalently bind to the active site of an enzyme, allowing for its detection and identification. A typical ABPP probe consists of three key components: a reactive group, a recognition element, and a reporter tag.

The this compound scaffold is a promising starting point for the design of such probes. The pyridine N-oxide core can serve as the recognition element, providing the initial binding affinity for a target protein. The key to its use as a probe lies in the incorporation of a reactive group and a reporter tag.

The methylsulfanyl group itself, or a derivative, can be engineered to function as a reactive group. For example, it could be modified to a more reactive leaving group, such as a sulfonyl fluoride (B91410), which can react with nucleophilic residues (e.g., serine, threonine, or lysine) in the active site of an enzyme, leading to covalent labeling. Alternatively, a separate reactive group could be introduced at another position on the pyridine ring, such as the 2-position.

For visualization and enrichment, a reporter tag, such as a fluorophore (e.g., fluorescein) or a biotin (B1667282) molecule, would need to be appended to the scaffold. This could be achieved by linking the tag to a non-critical position on the pyridine ring or to a functional group introduced for this purpose.

The general strategy for developing an ABPP probe from the this compound scaffold would involve:

Identifying a target class: The initial design would be guided by a known or hypothesized interaction of the pyridine N-oxide scaffold with a particular class of enzymes (e.g., kinases, proteases).

Incorporating a reactive group: Modifying the scaffold to include a group that can form a covalent bond with the target enzyme.

Attaching a reporter tag: Adding a biotin or fluorescent tag for subsequent detection and identification of the labeled protein.

While there are no specific reports on the use of this compound as a chemoproteomic probe, the principles of probe design are well-established. For instance, other heterocyclic scaffolds have been successfully used to create probes for various enzyme classes.

Table 2: Components of a Hypothetical ABPP Probe Based on this compound

| Probe Component | Example Implementation on the Scaffold | Function |

| Recognition Element | The core this compound structure | Provides initial binding affinity and selectivity for the target protein. |

| Reactive Group | A sulfonyl fluoride at the 4-position or a fluorophosphonate at another position | Forms a covalent bond with a nucleophilic residue in the enzyme's active site. |

| Reporter Tag | A biotin or a fluorophore attached via a linker at the 2- or 3-position | Enables detection, visualization, and enrichment of the probe-labeled protein. |

Future Research Directions and Emerging Paradigms

Automation and High-Throughput Methodologies in Synthesis and Analysis

The synthesis and optimization of reactions involving 4-methylsulfanyl-1-oxidopyridin-1-ium can be significantly accelerated through the adoption of automated and high-throughput methodologies. High-throughput experimentation (HTE) has become a vital tool in pharmaceutical process research and can be effectively applied here. rsc.org Automated synthesis platforms can be employed to rapidly screen a wide array of reaction conditions, including catalysts, solvents, temperatures, and reaction times, to identify optimal protocols for the synthesis and derivatization of the target compound. google.com

For instance, the oxidation of the parent pyridine (B92270), 4-methylsulfanylpyridine, to its N-oxide could be optimized using an automated reactor system. This system would allow for the parallel testing of various oxidizing agents, such as peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), or urea-hydrogen peroxide, under a range of conditions. google.comorgsyn.orggoogle.com The progress of these reactions can be monitored in real-time using rapid analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.net

Furthermore, high-throughput screening could be utilized to explore the reactivity of this compound with a diverse library of coupling partners. This would enable the rapid discovery of novel derivatives with potentially interesting biological or material properties. The integration of robotic platforms for sample preparation and handling with advanced analytical instrumentation would create a self-driving laboratory for the accelerated discovery and development of new chemistries based on this scaffold. beilstein-journals.org

Table 1: Hypothetical High-Throughput Screening Parameters for the Synthesis of this compound Derivatives

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

| Coupling Partner | Arylboronic Acid | Alkene | Alkyne | Amine |

| Catalyst | Palladium(II) Acetate | Rhodium(III) Chloride | Gold(I) Chloride | Copper(I) Iodide |

| Solvent | Dioxane | Acetonitrile | Toluene | Dimethylformamide |

| Temperature (°C) | 80 | 100 | 120 | 140 |

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of Reactivity and Design

Furthermore, generative AI models could be employed to design novel derivatives of this compound with specific target properties. By defining a desired set of characteristics, such as solubility, electronic properties, or potential biological activity, a generative model could propose new molecular structures for synthesis. This approach would significantly accelerate the discovery of new functional molecules based on the this compound scaffold.

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The unique electronic nature of this compound, arising from the interplay between the methylsulfanyl and N-oxide groups, suggests the potential for novel reactivity modes and unprecedented transformations. Pyridine N-oxides are known to be more reactive than their parent pyridines towards both electrophiles and nucleophiles. nih.gov The electron-donating character of the methylsulfanyl group is expected to further enhance the nucleophilicity of the N-oxide oxygen and influence the reactivity of the pyridine ring.

Future research should focus on exploring transformations that are unique to this substituted pyridine N-oxide. For example, the sulfur atom of the methylsulfanyl group could participate in reactions, either as a directing group or as a reactive center itself. The potential for oxidative or reductive processes involving the sulfur atom, in concert with reactions at the N-oxide or the pyridine ring, could lead to the discovery of new synthetic methodologies.

Recent advances in photoredox catalysis and electrochemistry could also be applied to unlock new reactivity pathways for this compound. researchgate.net For instance, photocatalytic deoxygenation of the N-oxide group under mild conditions has been demonstrated for other pyridine N-oxides and could be a valuable tool for the synthesis of the corresponding pyridine. nih.govchemrxiv.org The investigation of single-atom editing transformations, which allow for the precise replacement of one atom for another in a heterocyclic ring, could also lead to groundbreaking discoveries in the chemistry of this compound. chemrxiv.org

Development of Sustainable and Green Chemistry Approaches for Production and Derivatization

The principles of green chemistry are becoming increasingly important in chemical synthesis, and future research on this compound should prioritize the development of sustainable and environmentally benign methods for its production and derivatization. researchgate.net This includes the use of safer solvents, the reduction of waste, and the use of catalytic rather than stoichiometric reagents.

The synthesis of pyridine N-oxides often involves the use of strong oxidizing agents and chlorinated solvents. google.com Future work should focus on developing greener alternatives, such as using hydrogen peroxide as the oxidant in combination with a reusable catalyst in a more environmentally friendly solvent like water or a bio-based solvent. organic-chemistry.org The use of flow chemistry, where reagents are continuously passed through a reactor, can also offer significant advantages in terms of safety, efficiency, and scalability. organic-chemistry.org

For the derivatization of this compound, the use of transition-metal-catalyzed cross-coupling reactions is a powerful tool. researchgate.net However, these reactions often rely on expensive and toxic metals. Future research should explore the use of more abundant and less toxic metals, such as iron or copper, as catalysts. Additionally, the development of catalyst-free reactions or reactions that can be performed in water would further enhance the sustainability of these processes. mdpi.com

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Pyridine N-Oxides

| Feature | Traditional Approach | Green Chemistry Approach |

| Oxidizing Agent | m-Chloroperoxybenzoic acid | Hydrogen peroxide |

| Solvent | Dichloromethane | Water or bio-based solvent |

| Catalyst | Stoichiometric | Catalytic (e.g., methyltrioxorhenium) |

| Reaction Setup | Batch | Flow chemistry |

Multi-scale Computational Modeling for Complex System Analysis

Multi-scale computational modeling provides a powerful framework for understanding the behavior of complex chemical systems at different levels of detail, from the electronic structure of individual molecules to the bulk properties of materials. acs.orgtechscience.com This approach can be invaluable in elucidating the properties and reactivity of this compound.

At the quantum mechanical level, density functional theory (DFT) calculations can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.gov These calculations can provide insights into the distribution of electron density, the nature of the N-O bond, and the relative energies of different reactive intermediates. This information is crucial for understanding and predicting the molecule's reactivity. nih.gov

At a larger scale, molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and its interactions with other molecules, such as enzymes or receptors. rsc.org This can provide valuable information for the design of new drugs or materials. By combining different computational methods across multiple scales, researchers can build a comprehensive understanding of the complex chemical and physical processes involving this promising molecule. princeton.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.